
Hendecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoate is a medium-chain fatty acid anion that is the conjugate base of undecanoic acid; used in tandem with testosterone cation in the treatment of male hypogonadism. Major species at pH 7.3. It has a role as a human metabolite. It is a medium-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of an undecanoic acid.
Aplicaciones Científicas De Investigación
Catalytic Activity in Ethylene Oligomerization
Hendecanoate derivatives, such as 1,1-(Bicyclononyl-9-phosphino)hendecanoic acid and potassium 1,1-(biscyclohexylphosphino) hendecylate, have been synthesized and utilized in catalytic processes. A study by Luo and Li (2000) highlights the use of a model nickel complex containing a hendecanoate derivative for the oligomerization of ethylene to linear α-olefins. This research demonstrated the efficiency of large chelate ring nickel complexes, like those containing hendecanoate, in catalysis compared to six-membered ring chelate nickel complexes (He‐Kuan Luo & Da-gang Li, 2000).
Biochemical Properties and Applications
A hendeca-peptide with angiotensin I-converting enzyme (ACE) inhibitory activity, derived from algae protein waste, was investigated for its potential in blood pressure regulation and fluid balance. This peptide, isolated from pepsin hydrolysate, demonstrated significant ACE inhibitory activity and stability under various conditions, suggesting its potential therapeutic applications (I.-Chuan Sheih, T. J. Fang & Tung-Kung Wu, 2009).
Potential in Regenerative Medicine and Drug Delivery
Polyhydroxyalkanonate, a biodegradable material, has been extensively researched for its application in the medical and pharmaceutical fields. Ueda and Tabata (2003) review the current clinical applications and trials of polyhydroxyalkanonate products, emphasizing their biodegradability, biocompatibility, and toxicological safety. These materials have been developed into various formulations, like mono-fibers and injectable particles, for diverse purposes in drug delivery systems, tissue engineering, and regenerative medicine (H. Ueda & Y. Tabata, 2003).
Biodegradable Plastics Production
The production of polyhydroxyalcanoates (PHAs), which are biodegradable plastics, has been explored using milk whey and dairy wastewater activated sludge. Bosco and Chiampo (2010) found effective production of PHAs under certain conditions, highlighting the potential of utilizing dairy residues in producing environmentally friendly plastics (F. Bosco & F. Chiampo, 2010).
Novel Applications in Cancer Research
In cancer research, compounds extracted from marine organisms, including Sea pen, have shown promising anti-cancer properties. A study by Sharifi et al. (2020) identified specific compounds like Hexadecanoic acid and 2-Hexadecanol from Sea pen, which demonstrated cytotoxic effects and induced apoptosis in human breast cancer and cervical cancer cell lines. This study underscores the potential of marine-derived compounds in cancer therapy (S. Sharifi et al., 2020).
Propiedades
Nombre del producto |
Hendecanoate |
|---|---|
Fórmula molecular |
C11H21O2- |
Peso molecular |
185.28 g/mol |
Nombre IUPAC |
undecanoate |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/p-1 |
Clave InChI |
ZDPHROOEEOARMN-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
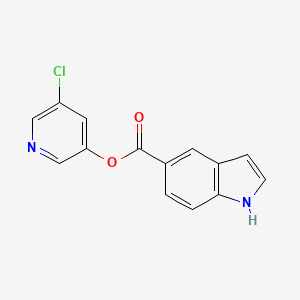
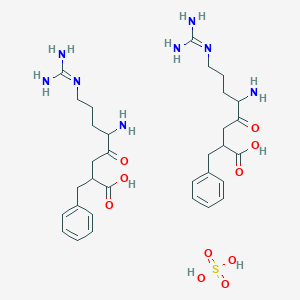
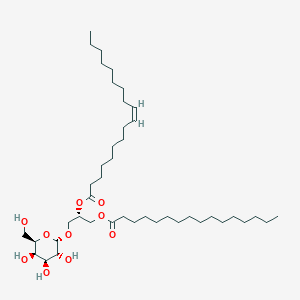
![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
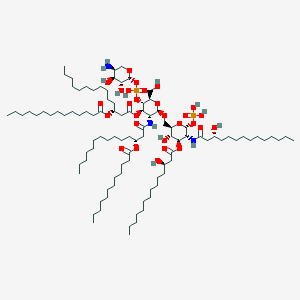
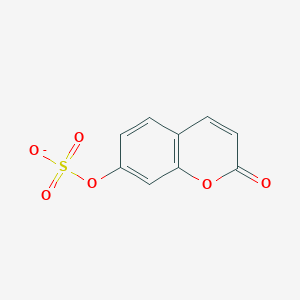
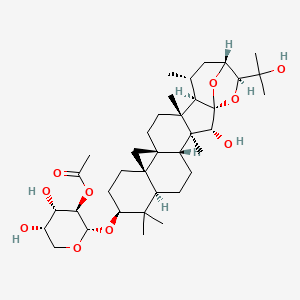
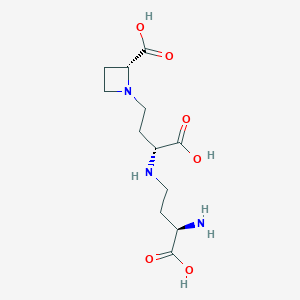
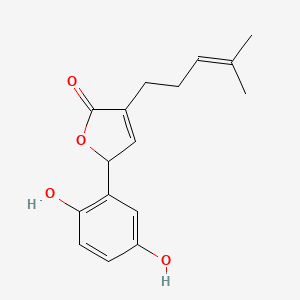
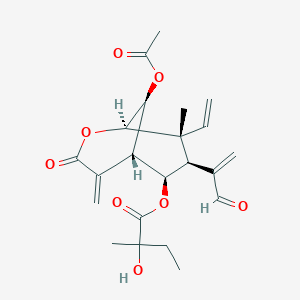

![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)